molecular formula C17H14N2O2 B211476 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 4551-69-3

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No.: B211476
CAS No.: 4551-69-3
M. Wt: 278.3 g/mol
InChI Key: JDOLPAMOKSAEMD-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a chemical compound known for its complexing properties and ability to form stable metal complexes. It is widely used in various scientific fields, including analytical chemistry, radiochemistry, and material science . The compound has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol .

Mechanism of Action

Target of Action

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one primarily targets metal ions, forming stable complexes with them. This compound is particularly effective in chelating metal ions such as gadolinium (Gd3+), iron (Fe3+), copper (Cu2+), and chromium (Cr3+) . These metal ions play crucial roles in various biochemical processes, including enzymatic reactions and electron transport chains.

Mode of Action

The compound interacts with its targets through chelation, where it forms a stable complex by donating electron pairs to the metal ions. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The chelation process involves the formation of a ring structure that includes the metal ion and the ligand, enhancing the stability of the complex .

Biochemical Pathways

By chelating metal ions, this compound affects several biochemical pathways. For instance, it can inhibit the Fenton reaction, which involves iron and hydrogen peroxide, leading to the production of harmful hydroxyl radicals. By stabilizing iron ions, the compound reduces oxidative stress and prevents cellular damage. Additionally, it can modulate pathways involving copper and chromium, impacting processes like oxidative phosphorylation and DNA repair .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed efficiently due to its lipophilic nature, allowing it to cross cell membranes easily. It is distributed widely in the body, particularly in tissues with high metal ion concentrations. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly through the kidneys, with metabolites being eliminated in the urine .

Result of Action

At the molecular level, the chelation of metal ions by this compound results in reduced oxidative stress and protection against metal-induced toxicity. At the cellular level, this leads to decreased damage to cellular components such as DNA, proteins, and lipids. The compound’s action can also enhance the stability and function of enzymes that require metal ions as cofactors, thereby supporting normal cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, the chelation efficiency may vary with pH, as the ionization state of the compound and the metal ions can change. Higher temperatures may increase the reaction rate but could also lead to the degradation of the compound. The presence of competing ions can affect the selectivity and strength of the chelation process .

: Improvement of Gd(III) Solvent Extraction by this compound : This compound - Sigma-Aldrich

Biochemical Analysis

Biochemical Properties

It is known to form very stable metal complexes This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves metal ions

Cellular Effects

Some compounds have shown to inhibit the activity of the human cancer cellular 20S proteasome

Molecular Mechanism

It is known to form very stable metal complexes , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, possibly involving metal ions

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one
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InChI

InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDOLPAMOKSAEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14N2O2
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DSSTOX Substance ID

DTXSID501037370
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
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Molecular Weight

278.30 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
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CAS No.

4551-69-3
Record name 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one?

A1: The molecular formula of this compound is C17H16N2O2, and its molecular weight is 276.32 g/mol. []

Q2: What does the spectroscopic data reveal about the structure of HPMBP?

A2: HPMBP exists predominantly in the keto-imine tautomeric form as confirmed by IR, 1H NMR, 13C NMR, and X-ray crystallography studies. [, , ] The molecule features characteristic peaks in the IR spectrum, including a strong band around 1650 cm−1 corresponding to the carbonyl group (C=O) stretching vibration. The 1H NMR spectrum shows distinct signals for the methyl, phenyl, and benzoyl protons. [, , , ]

Q3: What is the significance of HPMBP in solvent extraction processes?

A4: HPMBP acts as a powerful chelating extractant for various metal ions, particularly lanthanides and actinides. [, , , , ] Its ability to form stable complexes with these metal ions in organic solvents makes it valuable for their separation and purification from aqueous solutions. [, , , ]

Q4: How does HPMBP interact with metal ions to form complexes?

A5: HPMBP acts as a bidentate ligand, coordinating to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the pyrazolone ring. [, , , ] This interaction leads to the formation of stable metal complexes, which can be extracted into organic solvents. [, , ] The stoichiometry of the extracted complexes varies depending on the metal ion and the presence of synergistic agents. [, ]

Q5: How does the addition of synergistic agents affect the extraction of metal ions with HPMBP?

A6: The use of synergistic agents, such as crown ethers, phosphine oxides (like trioctylphosphine oxide), or quaternary ammonium salts, enhances the extraction efficiency of HPMBP. [, , , , ] These agents can improve the solubility of the metal complexes in the organic phase, leading to higher distribution ratios and better separation factors. [, , , ]

Q6: Are there any specific examples of HPMBP's application in separating metal ions?

A7: HPMBP exhibits selectivity towards certain lanthanides, allowing for their separation from each other. For instance, it effectively separates heavier lanthanides from lighter ones. [, ] This selectivity makes HPMBP a promising candidate for the development of efficient and environmentally friendly methods for the recovery and purification of rare earth elements. []

Q7: Has HPMBP been explored in the context of drug design and computational chemistry?

A8: Molecular modeling studies have identified HPMBP as a potential analgesic agent. [] Its structural features and physicochemical properties have been investigated using computational methods to understand its potential biological activity. [, ]

Q8: Have any derivatives of HPMBP been synthesized and investigated for biological activity?

A9: Researchers have synthesized a series of pyrazolone-enamine derivatives of HPMBP and evaluated their anticancer activity. [, ] These compounds exhibited promising inhibitory effects on human cancer cell proliferation and proteasome activity. []

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